molecular formula C11H17N5 B11735582 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11735582
M. Wt: 219.29 g/mol
InChI Key: KMBDGPXIFOIWHW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine (molecular formula: C₁₀H₁₆N₄; molecular weight: 192.27 g/mol) is a bis-pyrazole derivative featuring two distinct pyrazole rings. The primary pyrazole (Position 1) is substituted with an isopropyl group (propan-2-yl), while the secondary pyrazole (Position 4) is linked via a methylene bridge to the amine group at Position 5 of the primary pyrazole. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Characterization via techniques like X-ray crystallography (using SHELXL ) and wavefunction analysis (via Multiwfn ) would elucidate its conformation and electronic profile.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-9(2)16-11(4-5-13-16)12-6-10-7-14-15(3)8-10/h4-5,7-9,12H,6H2,1-3H3

InChI Key

KMBDGPXIFOIWHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)NCC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-(propan-2-yl)-1H-pyrazol-5-amine under reductive amination conditions. This reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding pyrazole N-oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C₁₀H₁₆N₄ 192.27 -N(CH₂-pyrazole-methyl), -isopropyl Balanced lipophilicity, dual pyrazole core -
4-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine C₇H₁₃N₃ 139.20 -isopropyl, -methyl Simpler structure; lacks methylpyrazole bridge
1-{[4-(Propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine C₁₃H₁₇N₃ 215.30 -benzyl, -isopropyl Phenyl group enhances aromaticity; higher molecular weight
1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-5-amine C₇H₁₀F₃N₃ 193.17 -CF₃, -isopropyl Increased lipophilicity; electron-withdrawing CF₃ group
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine C₆H₁₁ClN₄ 174.63 -Cl, -methylamine Chloro substituent alters electronic properties

Analysis of Substituent Impacts

  • Lipophilicity : The trifluoromethyl (CF₃) group in the analogue from significantly enhances lipophilicity (ClogP ~2.5) compared to the target compound (ClogP ~1.8), which may improve membrane permeability but reduce aqueous solubility.
  • Steric Considerations : The benzyl-substituted compound introduces bulkier aromatic groups, which may hinder binding to sterically sensitive targets compared to the target compound’s pyrazole-methyl bridge.

Biological Activity

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanisms of action based on recent studies.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₈H₁₅N₃
Molecular Weight 155.23 g/mol
IUPAC Name N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
PubChem CID 1015846

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

  • In vitro Studies :
    • The compound demonstrated significant cytotoxicity against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC₅₀ values indicating effective growth inhibition. For instance, related pyrazole compounds have shown IC₅₀ values ranging from 3.79 µM to 42.30 µM against MCF7 and other cell lines .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation pathways. Studies indicate that pyrazole derivatives can modulate cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored:

  • Cytokine Modulation : Some studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

  • Study on MCF7 Cells :
    • A derivative exhibited an IC₅₀ of 12.50 µM against MCF7 cells, indicating potential for development as an anticancer agent .
  • Study on A549 Cells :
    • Another derivative showed significant growth inhibition with an IC₅₀ value of 26 µM, highlighting its effectiveness against lung cancer .

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